(E)-4-(but-2-en-1-yl)aniline
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Overview
Description
(E)-4-(but-2-en-1-yl)aniline: N-[(2E)-But-2-en-1-yl]aniline , is an organic compound with the following chemical structure:
C10H13N
It consists of a benzene ring (an aromatic six-membered carbon ring) attached to an aniline group (an amino group, -NH₂, bonded to a phenyl ring). The “E” in the name indicates the trans configuration of the double bond in the butenyl side chain.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of (E)-4-(but-2-en-1-yl)aniline. One common method involves the reaction of aniline with crotonaldehyde (2-butenal) under acidic conditions. The crotonaldehyde undergoes a nucleophilic addition to the aniline, resulting in the formation of the desired compound.
Industrial Production: In industry, this compound is produced on a larger scale using similar methods. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity:
(E)-4-(but-2-en-1-yl)aniline: participates in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding nitroso derivative.
Reduction: Reduction of the nitroso group yields the corresponding aniline.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents (e.g., bromine, chlorine) or acylation reagents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Nitroso derivatives.
- Reduction: Aniline derivatives.
- Substitution: Substituted anilines.
Scientific Research Applications
(E)-4-(but-2-en-1-yl)aniline: finds applications in various fields:
Chemistry: As a building block for organic synthesis.
Biology: Used in the design of bioactive molecules.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The exact mechanism by which (E)-4-(but-2-en-1-yl)aniline exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets, influencing biological processes.
Comparison with Similar Compounds
(E)-4-(but-2-en-1-yl)aniline: stands out due to its unique combination of aniline and butenyl moieties. Similar compounds include other substituted anilines and aliphatic amines.
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-[(E)-but-2-enyl]aniline |
InChI |
InChI=1S/C10H13N/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8H,4,11H2,1H3/b3-2+ |
InChI Key |
PEVLUWIYRHNNTL-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC1=CC=C(C=C1)N |
Canonical SMILES |
CC=CCC1=CC=C(C=C1)N |
Origin of Product |
United States |
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